2-(6-Chloro-naphthalen-1-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
CAS No.:
Cat. No.: VC13763041
Molecular Formula: C16H18BClO2
Molecular Weight: 288.6 g/mol
* For research use only. Not for human or veterinary use.
![2-(6-Chloro-naphthalen-1-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane -](/images/structure/VC13763041.png)
Specification
Molecular Formula | C16H18BClO2 |
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Molecular Weight | 288.6 g/mol |
IUPAC Name | 2-(6-chloronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Standard InChI | InChI=1S/C16H18BClO2/c1-15(2)16(3,4)20-17(19-15)14-7-5-6-11-10-12(18)8-9-13(11)14/h5-10H,1-4H3 |
Standard InChI Key | LENBAIIINQPSPJ-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=CC3=CC=C2)Cl |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=CC3=CC=C2)Cl |
Introduction
Structural and Nomenclature Characteristics
Molecular Architecture
The compound features a naphthalene backbone substituted with a chlorine atom at the 1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the 6-position. Its molecular formula is C₁₆H₁₈BClO₂, with a molecular weight of 288.58 g/mol . The dioxaborolane moiety enhances stability, making it suitable for storage and handling under standard laboratory conditions.
Table 1: Key Structural Descriptors
Property | Value |
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Molecular Formula | C₁₆H₁₈BClO₂ |
Molecular Weight | 288.58 g/mol |
CAS Number | 2408429-98-9 |
Substituent Positions | Chlorine (1), Boronate (6) |
Synthesis and Reaction Pathways
Palladium-Catalyzed Borylation
The compound is synthesized via palladium-catalyzed Miyaura borylation, where 6-chloro-1-iodonaphthalene reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dba)₂) and a ligand such as Sphos or Xphos . Optimal conditions include:
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Solvent: Tetrahydrofuran (THF) or 1,4-dioxane
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Temperature: 70°C
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Catalyst System: Pd(dba)₂/Xphos or Pd(OAc)₂/Sphos
Yields exceeding 95% are achievable under these conditions .
Table 2: Representative Synthesis Conditions
Parameter | Optimal Value |
---|---|
Catalyst | Pd(dba)₂ (2 mol%) |
Ligand | Xphos (4 mol%) |
Solvent | THF |
Temperature | 70°C |
Reaction Time | 12–24 hours |
Physicochemical Properties
Thermal and Density Profiles
Predicted properties include a boiling point of 407.1±18.0°C and a density of 1.15±0.1 g/cm³ . These values are consistent with related pinacol boronate esters, which exhibit high thermal stability due to their rigid bicyclic structure.
Spectroscopic Data
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¹H NMR: Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 1.2–1.4 ppm (tetramethyl groups) .
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¹¹B NMR: A singlet near δ 30 ppm, characteristic of tetracoordinated boron .
Applications in Organic Synthesis
Suzuki–Miyaura Cross-Coupling
The compound serves as a key partner in Suzuki–Miyaura reactions, enabling the construction of biaryl systems. For example, coupling with aryl halides produces 6-chloro-1-naphthyl-substituted biaryls, which are intermediates in pharmaceuticals and materials science .
Functional Group Transformations
The boronate group undergoes protodeboronation, oxidation, and transmetallation, allowing access to derivatives like 6-chloro-1-naphthols or 6-chloro-1-naphthalenyl trifluoroborates .
Comparative Analysis with Structural Analogues
Table 3: Analogous Organoboron Compounds
Compound Name | Key Differences |
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2-(Naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Chlorine absence alters electronic profile |
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Smaller aromatic system reduces steric bulk |
Future Directions
Further research should explore:
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Catalyst Optimization: Developing ligand systems to enhance reaction efficiency.
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Biological Screening: Investigating interactions with enzymes or receptors for drug discovery.
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Material Science Applications: Utilizing the compound in organic semiconductors or metal-organic frameworks.
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